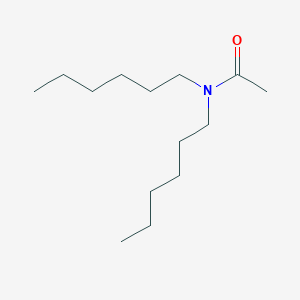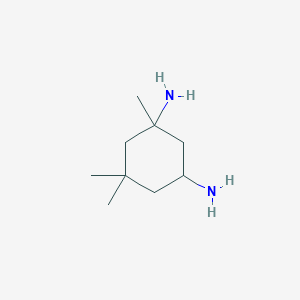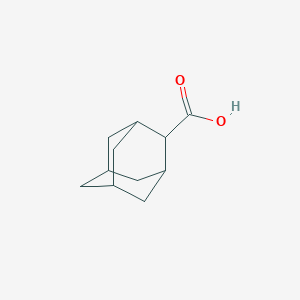
4-メチル-2-ペンタノンオキシム
概要
説明
4-Methyl-2-pentanone oxime is a chemical compound that is related to various research studies, particularly in the field of organic chemistry and atmospheric chemistry. While the provided papers do not directly discuss 4-Methyl-2-pentanone oxime, they do provide insights into similar compounds and their reactions, which can be extrapolated to understand the behavior of 4-Methyl-2-pentanone oxime.
Synthesis Analysis
The synthesis of compounds related to 4-Methyl-2-pentanone oxime can involve photochemical reactions, as seen in the study of 4-methylamino-3-penten-2-one with benzophenone, which produced an amino ketone derivative . Additionally, the synthesis of oximes, which are closely related to 4-Methyl-2-pentanone oxime, can be achieved through reactions involving ketones, as indicated by the production of an oxime derivative from the reaction of pentane-2,4-dione with the pentacyanonitrosylferrate(2−) ion .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Methyl-2-pentanone oxime has been studied using various spectroscopic techniques and X-ray crystallography. For instance, the structure of 4-p-methoxy-phenylimino-3-hydroxyimino-2-pentanone was determined, showing that the oxime tautomer is present and that the two C=N bonds are not conjugated to each other . This information can be useful in predicting the molecular structure of 4-Methyl-2-pentanone oxime.
Chemical Reactions Analysis
Chemical reactions involving ketones and their derivatives, such as oximes, can be complex. The reaction of 4-hydroxy-4-methyl-2-pentanone with Cl atoms has been studied, revealing various primary products including formaldehyde, acetic acid, HCl, CO2, and CO, and suggesting a mechanism for the formation of these products . This study provides insights into the reactivity and potential reaction pathways that could be relevant for 4-Methyl-2-pentanone oxime.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-Methyl-2-pentanone oxime can be inferred from studies on similar substances. For example, the gas-phase reactions of OH radicals with alcohols resulted in the formation of 4-methyl-2-pentanone, among other products, indicating the potential for radical-initiated reactions and isomerization processes . These findings can help in understanding the behavior of 4-Methyl-2-pentanone oxime under similar conditions.
科学的研究の応用
ニトロセルロース、ガム、および樹脂の溶剤
4-メチル-2-ペンタノンオキシムは、ニトロセルロース、ガム、および樹脂の溶剤として使用されます . 塗料、ニス、およびラッカーの製造など、さまざまな用途でこれらの物質を溶解するのに役立ちます .
塗料およびニスの溶剤
この化合物は、塗料やニスでも溶剤として使用されています . これらの物質の粘度を下げるのに役立ち、塗布しやすく、迅速に乾燥させることができます。
ラッカーの溶剤
4-メチル-2-ペンタノンオキシムは、ラッカーの溶剤として使用されます . これらのラッカーが塗布される表面に滑らかで光沢のある仕上がりを提供するのに役立ちます。
特定のポリマーの溶剤
この化合物は、特定のポリマーの溶剤として使用されています . プラスチックや繊維の製造など、さまざまな用途でこれらのポリマーを溶解するのに役立ちます。
変性剤
Safety and Hazards
将来の方向性
There are concerns about the toxicity of 4-Methyl-2-pentanone oxime, similar to those surrounding Methyl Ethyl Ketoxime (MEKO). Germany has proposed to the European Chemicals Agency (ECHA) for 2-Pentanone Oxime to be included in their Community Rolling Action Plan (CoRAP), which prioritizes substances to be evaluated over a 3-year period . As a result, 2-Pentanone Oxime is expected to be classified as a Carcinogen Category 1B .
作用機序
Target of Action
The primary target of 4-Methyl-2-pentanone oxime is aldehydes and ketones . The compound interacts with these targets through a nucleophilic addition reaction .
Mode of Action
4-Methyl-2-pentanone oxime interacts with its targets through a process known as oxime formation . In this process, the oxygen atom in the oxime acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a dead-end process, forming a reversible hemiketal . On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes affects the concentration of ketones in the system . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone, according to Le Châtelier’s Principle .
Result of Action
The primary result of the action of 4-Methyl-2-pentanone oxime is the formation of oximes from aldehydes and ketones . This process is essentially irreversible, leading to a decrease in the concentration of the ketone .
Action Environment
The action of 4-Methyl-2-pentanone oxime can be influenced by various environmental factors. For instance, the presence of strong acids or oxidizing agents can potentially lead to dangerous reactions . Additionally, the compound should be stored in a well-ventilated environment and in a closed container to avoid contact with air . Proper laboratory practices and safety precautions should be followed when handling 4-Methyl-2-pentanone oxime .
特性
IUPAC Name |
N-(4-methylpentan-2-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(2)4-6(3)7-8/h5,8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKALVNREMFLWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044771 | |
| Record name | N-(4-Methyl-2-pentanylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105-44-2 | |
| Record name | 4-Methyl-2-pentanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 4-methyl-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(4-Methyl-2-pentanylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpentan-2-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-methyl-2-pentanone oxime in studying plant-insect interactions?
A: 4-Methyl-2-pentanone oxime has been identified as a potential volatile cue used by larvae of the moth Utetheisa ornatrix to locate seed pods of their host plant, Crotalaria pumila []. This compound, along with other volatiles emitted by the pods, attracts the larvae, potentially influencing their feeding behavior and development. Further research is needed to confirm its role as a specific attractant and its impact on the ecological interactions between the moth and its host plant.
Q2: Can microorganisms be utilized for the synthesis of optically active amines? How does 4-methyl-2-pentanone oxime play a role in this process?
A: Yes, research has shown that certain yeast cultures exhibit oxime reductase activity and can selectively reduce oximes to their corresponding optically active amines [, ]. In these studies, 4-methyl-2-pentanone oxime served as a model substrate to screen and identify yeast cultures capable of performing this biotransformation. This finding highlights the potential of using biocatalysts like yeast for the sustainable and enantioselective synthesis of valuable chiral amines.
Q3: How is 4-methyl-2-pentanone oxime employed in analytical chemistry, particularly in the context of human health?
A: 4-methyl-2-pentanone oxime can be used as an internal standard in the quantitative analysis of acetone in human plasma using desorption electrospray ionization mass spectrometry (DESI-MS) []. Acetone, a biomarker for diabetes mellitus, is derivatized into its oxime form prior to analysis. By comparing the signal intensity of the acetone oxime derivative to that of the known concentration of 4-methyl-2-pentanone oxime, accurate quantification of acetone levels in plasma samples can be achieved.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)






![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)


